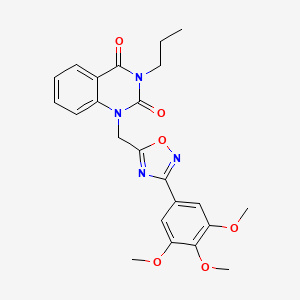
zinc;1-chloro-2-fluorobenzene-5-ide;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;1-chloro-2-fluorobenzene-5-ide;iodide: is a complex organozinc compound that features a zinc atom coordinated with a 1-chloro-2-fluorobenzene-5-ide ligand and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to prepare zinc;1-chloro-2-fluorobenzene-5-ide;iodide involves the reaction of 1-chloro-2-fluorobenzene with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This reagent is then reacted with zinc iodide to yield the desired organozinc compound.
Reaction Conditions:
-
Direct Zinc Insertion: : Another method involves the direct insertion of zinc into 1-chloro-2-fluorobenzene in the presence of iodide ions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : Zinc;1-chloro-2-fluorobenzene-5-ide;iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents: Sodium methoxide, potassium cyanide.
Conditions: Mild temperatures (25-50°C), polar aprotic solvents.
Major Products: Substituted benzene derivatives.
-
Oxidation Reactions: : The compound can be oxidized to form zinc oxide and corresponding organic products.
Common Reagents: Hydrogen peroxide, oxygen.
Conditions: Elevated temperatures (50-100°C), aqueous or organic solvents.
Major Products: Zinc oxide, chlorofluorobenzene derivatives.
-
Reduction Reactions: : Reduction of this compound can lead to the formation of zinc metal and reduced organic compounds.
Common Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Low temperatures (0-25°C), anhydrous solvents.
Major Products: Zinc metal, reduced benzene derivatives.
Scientific Research Applications
Chemistry
Catalysis: Zinc;1-chloro-2-fluorobenzene-5-ide;iodide is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Synthesis: It serves as a precursor for the synthesis of complex organic molecules and materials.
Biology
Biochemical Studies: The compound is used in studies involving zinc-dependent enzymes and metalloproteins to understand their structure and function.
Medicine
Drug Development: Research is ongoing to explore the potential of this compound in drug development, particularly in designing zinc-based therapeutic agents.
Industry
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which zinc;1-chloro-2-fluorobenzene-5-ide;iodide exerts its effects involves the coordination of the zinc atom with various ligands, influencing the reactivity and stability of the compound. The molecular targets include organic substrates in catalytic reactions and biological molecules in biochemical studies. The pathways involved often include electron transfer processes and coordination chemistry principles.
Comparison with Similar Compounds
Similar Compounds
- Zinc;1-chloro-2-bromobenzene-5-ide;iodide
- Zinc;1-chloro-2-iodobenzene-5-ide;iodide
- Zinc;1-chloro-2-methylbenzene-5-ide;iodide
Uniqueness
Zinc;1-chloro-2-fluorobenzene-5-ide;iodide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C6H3ClFIZn |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
zinc;1-chloro-2-fluorobenzene-5-ide;iodide |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
XHCKYSVZNOHHHD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)F.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107599.png)


![N-(2,4-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107623.png)

![1-(3-Ethoxy-4-propoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107626.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B14107631.png)
![9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107637.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107643.png)
![N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14107653.png)
![N-(2,3-dimethoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14107661.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107666.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107668.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B14107675.png)
